molecular formula C22H20F3NO5 B2781044 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid CAS No. 2416231-37-1

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid

Cat. No. B2781044
CAS RN: 2416231-37-1
M. Wt: 435.399
InChI Key: YVZLYQNJMOSPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid is a useful research compound. Its molecular formula is C22H20F3NO5 and its molecular weight is 435.399. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence and Labeling Applications

  • Fluorophore Development

    A novel fluorophore, 6-Methoxy-4-quinolone, exhibits strong fluorescence in a wide pH range, making it suitable for biomedical analysis. This compound demonstrates strong fluorescence from pH 2.0 to 11.0 and is highly stable against light and heat (Hirano et al., 2004).

  • Spectroscopic Properties

    4-(6-Piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid, a 4-substituted 1,8-naphthalimide, is found to be a sensitive molecular probe for ZnO nanoparticles, exhibiting unique fluorescence features (Bekere et al., 2013).

Chemical Synthesis and Modification

  • Protective Group Applications

    The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. It can be conveniently removed while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).

  • Synthesis of NK1 Receptor Antagonist

    An efficient synthesis of Aprepitant, an NK1 receptor antagonist, involves the condensation of N-benzyl ethanolamine with glyoxylic acid and subsequent transformations, including the use of a morpholine derivative (Brands et al., 2003).

Peptide Synthesis

  • Solid Phase Peptide Synthesis: A dimethoxybenzhydrylamine derivative, 3-(α-Fmoc-amino-4-methoxybenzyl)-4-methoxyphenyl propionic acid, is used in Fmoc-based solid phase peptide synthesis as a precursor for the C-terminal amide. Thioanisole-mediated trimethylsilyl bromide in trifluoroacetic acid is recommended for cleavage from the resin (Funakoshi et al., 1988).

properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO5/c23-22(24,25)19-11-26(10-13(31-19)9-20(27)28)21(29)30-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZLYQNJMOSPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid

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